Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate, also known as DTBME, is a chemical compound that belongs to the ergoline family. It is a synthetic derivative of ergoline and has been widely studied for its potential therapeutic applications.
Wirkmechanismus
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate exerts its pharmacological effects by binding to specific receptors in the brain and other tissues. In particular, this compound acts as a partial agonist of dopamine receptors, which can enhance dopamine signaling and improve cognitive function. Additionally, this compound can activate other signaling pathways, such as the MAPK/ERK pathway, which can lead to anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and receptor. In the brain, this compound can improve cognitive function, enhance dopamine signaling, and reduce symptoms of Parkinson's disease. In cancer cells, this compound can inhibit cell growth and induce apoptosis, which can lead to tumor regression. In the immune system, this compound can modulate the activity of immune cells, such as T cells and macrophages, which can be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate has several advantages for lab experiments, including its high purity, stability, and specificity for dopamine receptors. However, this compound also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration of this compound for each experimental system.
Zukünftige Richtungen
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate has great potential for further research and development in various fields. Some possible future directions include:
1. Investigating the structure-activity relationship of this compound and its derivatives to optimize its pharmacological properties.
2. Developing new formulations of this compound to improve its solubility and bioavailability.
3. Studying the potential of this compound as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and schizophrenia.
4. Investigating the immunomodulatory effects of this compound in more detail and exploring its potential for the treatment of autoimmune diseases.
5. Conducting preclinical and clinical trials to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields. Its unique pharmacological properties make it a valuable tool for scientific research and drug development. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Synthesemethoden
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate can be synthesized through a multi-step process involving the reaction of ergoline with tert-butyl bromoacetate, followed by the addition of thiourea and sodium hydroxide. The resulting product is purified through column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to act as a dopamine receptor agonist, which can improve cognitive function and reduce symptoms of Parkinson's disease. In oncology, this compound has been studied for its anti-tumor properties, which can inhibit the growth and proliferation of cancer cells. In immunology, this compound has been shown to modulate the immune response, which can be beneficial in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
ditert-butyl (6aR,9R,10aR)-9-(sulfanylmethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4S/c1-24(2,3)30-22(28)26-12-15(14-32)10-18-17-8-7-9-19-21(17)16(11-20(18)26)13-27(19)23(29)31-25(4,5)6/h7-9,13,15,18,20,32H,10-12,14H2,1-6H3/t15-,18-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOIXYJEIMWFY-XFQXTVEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747159 |
Source
|
Record name | Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1263162-43-1 |
Source
|
Record name | Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.